2-Amino-1-methylcyclopentanol hydrochloride
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Overview
Description
2-Amino-1-methylcyclopentanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a cyclopentanol derivative where the hydroxyl group is substituted with an amino group and a methyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-methylcyclopentanol hydrochloride typically involves the reaction of cyclopentanone with methylamine and hydrogen chloride. The process can be summarized in the following steps:
Cyclopentanone Reaction: Cyclopentanone reacts with methylamine in the presence of a reducing agent such as sodium borohydride to form 2-amino-1-methylcyclopentanol.
Hydrochloride Formation: The resulting 2-amino-1-methylcyclopentanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of cyclopentanone and methylamine are reacted in industrial reactors.
Purification: The product is purified through crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-methylcyclopentanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclopentanol derivatives.
Scientific Research Applications
2-Amino-1-methylcyclopentanol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-methylcyclopentanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methylcyclopentan-1-ol: Similar structure but without the hydrochloride group.
Cyclopentanol, 2-amino-1-methyl-: Another closely related compound with slight structural variations.
Uniqueness
2-Amino-1-methylcyclopentanol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
2-amino-1-methylcyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(8)4-2-3-5(6)7;/h5,8H,2-4,7H2,1H3;1H |
InChI Key |
QLJHZJMTNNEHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1N)O.Cl |
Origin of Product |
United States |
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